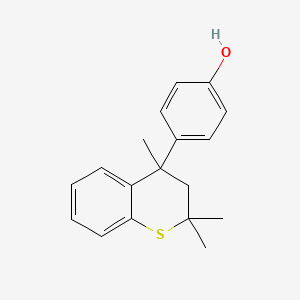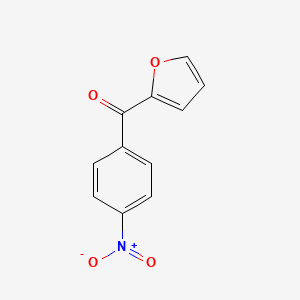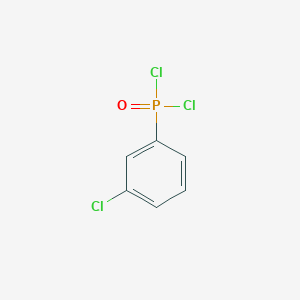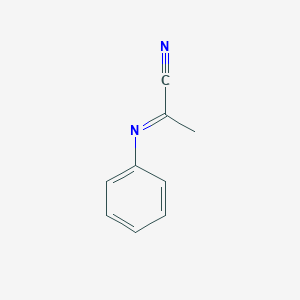
Butyl dimethylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with dimethylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Butyl alcohol+Dimethylphosphinic acid→Butyl dimethylphosphinate+Water
Another method involves the use of butyl chloride and dimethylphosphinic acid in the presence of a base such as triethylamine. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl dimethylphosphonate.
Reduction: Reduction reactions can convert it to butyl dimethylphosphine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.
Major Products
Oxidation: Butyl dimethylphosphonate
Reduction: Butyl dimethylphosphine
Substitution: Various substituted phosphinates depending on the substituent used.
Applications De Recherche Scientifique
Butyl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used as a flame retardant and plasticizer in various industrial applications.
Mécanisme D'action
The mechanism of action of butyl dimethylphosphinate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butyl group.
Butyl methylphosphinate: Similar but has only one methyl group attached to the phosphinate moiety.
Butyl ethylphosphinate: Similar but has an ethyl group instead of a methyl group.
Uniqueness
Butyl dimethylphosphinate is unique due to the presence of both butyl and dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of specialized phosphinate esters or as a bioisostere in drug design.
Propriétés
Numéro CAS |
21288-01-7 |
|---|---|
Formule moléculaire |
C6H15O2P |
Poids moléculaire |
150.16 g/mol |
Nom IUPAC |
1-dimethylphosphoryloxybutane |
InChI |
InChI=1S/C6H15O2P/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3 |
Clé InChI |
VJPNOFAPUWRPTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


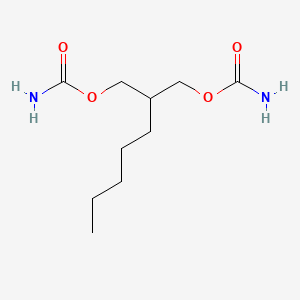
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
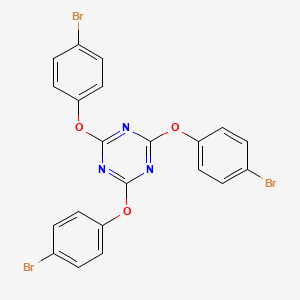
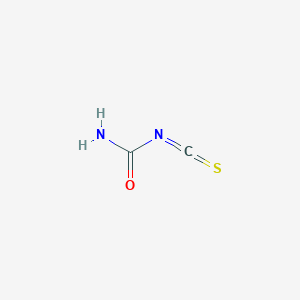
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
